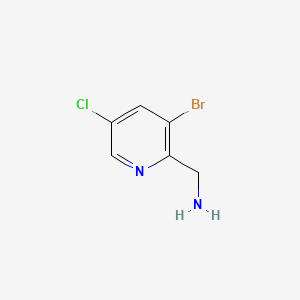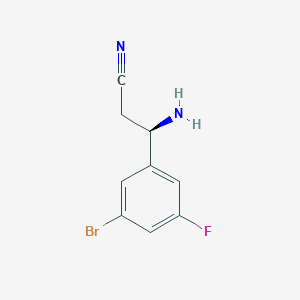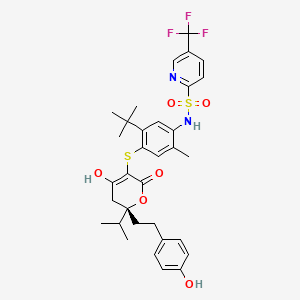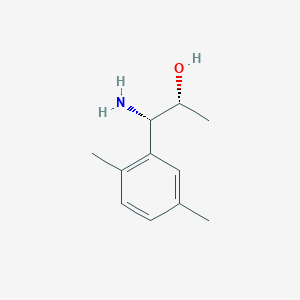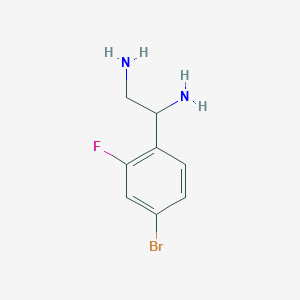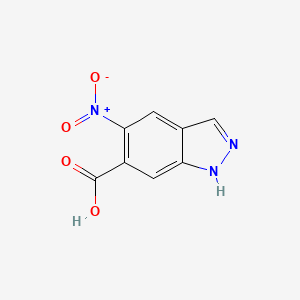![molecular formula C10H9N3O2 B13038521 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization and functional group modifications. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with cyclopropylamine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature may contribute to its distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-cyclopropyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-8-7(12-13-9)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)(H,14,15) |
Clé InChI |
VNYHHDNZCABHOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=C2)NN=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



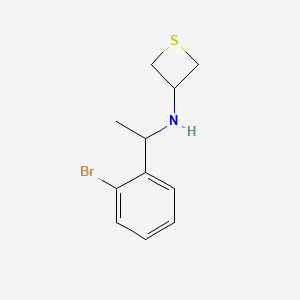
![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)
![(1R,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038446.png)
